Pivalic-d6 Acid
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Overview
Description
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the reaction of 2,2-Dimethylpropanoic acid with lithium diisopropylamide in tetrahydrofuran under an inert atmosphere. This reaction is followed by the addition of iodomethane-d3, resulting in the formation of this compound . The reaction conditions typically involve temperatures ranging from 0°C to 80°C and reaction times of 2 to 10 hours.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrocarboxylation of isobutene via the Koch reaction. This process involves the reaction of isobutene with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient and allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pivalic-d6 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as lithium diisopropylamide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbon dioxide and water, while reduction can produce 2,2-Dimethylpropanol-d6.
Scientific Research Applications
Pivalic-d6 Acid is widely used in scientific research due to its unique properties. In chemistry, it serves as an internal standard for NMR spectroscopy, providing accurate chemical shift references. In biology, it is used to study metabolic pathways and enzyme mechanisms. In medicine, this compound is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. Industrially, it is used in the synthesis of polymers and other chemical intermediates .
Mechanism of Action
The mechanism of action of Pivalic-d6 Acid involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can influence reaction kinetics and stability, leading to unique effects in chemical and biological systems. For example, in enzyme-catalyzed reactions, the deuterium atoms can alter the rate of hydrogen transfer, providing insights into reaction mechanisms .
Comparison with Similar Compounds
Pivalic-d6 Acid is similar to other deuterated carboxylic acids, such as 2-Methylbutanoic-d6 Acid and 3-Methylbutanoic-d6 Acid. its unique structure, characterized by the presence of a quaternary carbon atom, distinguishes it from these compounds. This structural feature contributes to its stability and resistance to hydrolysis, making it particularly valuable in research and industrial applications .
List of Similar Compounds
- 2-Methylbutanoic-d6 Acid
- 3-Methylbutanoic-d6 Acid
- Valeric-d6 Acid
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
108.17 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChI Key |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(=O)O |
Origin of Product |
United States |
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